molecular formula C27H39NO7 B1252546 Isomigrastatin CAS No. 415952-70-4

Isomigrastatin

Cat. No. B1252546
CAS RN: 415952-70-4
M. Wt: 489.6 g/mol
InChI Key: TYTDEHCAAKKYOG-FEJRZXFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomigrastatin is a macrolide.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Migrastatin Analogues

    Isomigrastatin has been utilized in the synthesis of migrastatin analogues, contributing significantly to structure-activity studies on tumor cell migration inhibitors. This includes creating macrocycles with varied ring sizes, functionality, and alkene stereochemistry. Such synthesis plays a crucial role in understanding the structure and activity relationships in cancer research (Lo Re et al., 2015).

  • Thermolysis of Isomigrastatin

    Thermolysis of isomigrastatin under specific conditions has been shown to yield migrastatin, a process that involves a concerted [3,3]-sigmatropic rearrangement. This finding has opened a new route to synthesizing migrastatin and its analogues, which are significant in cancer research (Ju et al., 2006).

Biological Activity and Mechanisms

  • Inhibition of Eukaryotic Translation Elongation

    Isomigrastatin, along with its analogs, has been found to inhibit protein translation in tumor cell lines. This is achieved by selectively blocking the translocation step in elongation, a critical process in cellular proliferation and cancer development (Schneider‐Poetsch et al., 2010).

  • Quantitative Structure-Activity Relationship (QSAR) Studies

    QSAR models for a series of migrastatin and isomigrastatin analogs have been developed to understand their anticancer activity. These models have provided significant insights into the structural features necessary for their activity against cancer, highlighting isomigrastatin's role in drug design and development (Santos et al., 2011).

Application in Drug Development

  • Development of Anticancer Agents: Isomigrastatin has been studied for its potential as an anticancer agent, particularly in inhibiting cancer cell migration. The synthesis of its analogues and the exploration of their biological activity form a significant part of ongoing cancer research, aiming to develop more effective anticancer drugs (Micoine et al., 2013).

properties

CAS RN

415952-70-4

Molecular Formula

C27H39NO7

Molecular Weight

489.6 g/mol

IUPAC Name

4-[(E,5S)-7-[(2R,3S,4S,5S,6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+/t17-,19-,22-,26-,27-/m0/s1

InChI Key

TYTDEHCAAKKYOG-FEJRZXFSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](/C=C/CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O

SMILES

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O

Canonical SMILES

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O

synonyms

iso-migrastatin
isomigrastatin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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